Petrosaspongiolide P

Beschreibung

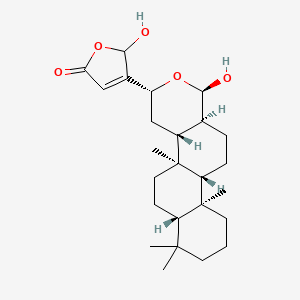

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H38O5 |

|---|---|

Molekulargewicht |

418.6 g/mol |

IUPAC-Name |

3-[(1R,3R,4aR,4bS,6aS,10aS,10bS,12aS)-1-hydroxy-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-3-yl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C25H38O5/c1-23(2)9-5-10-25(4)18(23)8-11-24(3)16-13-17(15-12-20(26)30-22(15)28)29-21(27)14(16)6-7-19(24)25/h12,14,16-19,21-22,27-28H,5-11,13H2,1-4H3/t14-,16+,17+,18-,19-,21+,22?,24-,25-/m0/s1 |

InChI-Schlüssel |

KBXIJAUSPXZGMP-IDONBMJRSA-N |

Isomerische SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@H]3C[C@@H](O[C@H]4O)C5=CC(=O)OC5O)C)(C)C |

Kanonische SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3CC(OC4O)C5=CC(=O)OC5O)C)C)C |

Herkunft des Produkts |

United States |

Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was fundamental to piecing together the carbon skeleton and defining the relative stereochemistry of Petrosaspongiolide P. By analyzing the magnetic properties of atomic nuclei, chemists can deduce the environment and connectivity of individual atoms within a molecule. This was achieved through a combination of one-dimensional and two-dimensional NMR experiments. nih.gov

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra provide foundational information about the types and numbers of proton (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR (Proton NMR): This technique identifies the different chemical environments of hydrogen atoms. The spectrum provides information on the number of distinct proton types, their electronic environment (chemical shift), the number of neighboring protons (multiplicity through spin-spin coupling), and their quantitative ratio (integration).

¹³C NMR (Carbon NMR): This experiment maps the carbon framework of the molecule. It reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., alkyl, alkene, carbonyl), providing a direct count of the carbon skeleton.

While the specific chemical shift values and coupling constants for this compound are detailed in the primary literature, this specific data is not available in the publicly accessible search results. nih.gov

Two-Dimensional NMR (COSY, ROESY, HMBC, HMQC)

Two-dimensional NMR experiments were crucial for assembling the fragments identified by 1D NMR into a coherent structure. These techniques correlate signals from different nuclei, revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It was used to trace the proton-proton spin systems throughout the molecule, helping to piece together the alicyclic ring systems and side chains of this compound.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the carbon atoms to which they are directly attached. This allowed for the unambiguous assignment of the ¹³C signals based on the known ¹H assignments.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information was vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the ring systems (i.e., whether they are on the same side or opposite sides of a ring).

The collective data from these 1D and 2D NMR experiments allowed for the complete assignment of the planar structure and relative stereochemistry of this compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound, which is a critical first step in structure elucidation.

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass. This precision allows for the determination of a unique molecular formula from the mass-to-charge ratio (m/z). While the use of high-resolution techniques is standard for such elucidations, the specific HR-ESI-MS data for this compound was not detailed in the available abstracts.

Fast Atom Bombardment Mass Spectrometry (FABMS)

The primary research on this compound specifically mentions the use of Fast Atom Bombardment Mass Spectrometry (FABMS). nih.gov FABMS is a soft ionization technique that is particularly useful for obtaining the molecular weight of non-volatile and thermally unstable compounds, such as many natural products. In this technique, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon), which causes the sample molecules to be desorbed and ionized, typically by protonation, forming a pseudomolecular ion [M+H]⁺. The detection of this ion provides the molecular weight of the compound. The specific m/z value obtained for this compound via FABMS, which would have confirmed its molecular formula, is contained within the full scientific publication. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While IR and UV-Vis spectroscopy are fundamental tools in the structural elucidation of natural products, specific data for this compound is not extensively detailed in the primary literature. acs.org Typically, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups present in the molecule. The UV-Vis spectrum would provide information on any chromophores, such as conjugated double bonds, within the structure.

The principal spectroscopic data available for this compound comes from ¹H and ¹³C NMR, which provided the detailed connectivity of the atoms. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) |

|---|---|---|

| 1 | 36.4 | 1.80, m; 1.08, m |

| 2 | 18.8 | 1.55, m |

| 3 | 42.0 | 1.40, m |

| 4 | 33.2 | - |

| 5 | 55.4 | 1.15, dd (12.0, 2.0) |

| 6 | 20.4 | 2.10, m; 1.25, m |

| 7 | 30.0 | 1.95, m; 1.85, m |

| 8 | 137.9 | 5.30, t (7.0) |

| 9 | 49.3 | 2.65, m |

| 10 | 37.0 | 1.55, m |

| 11 | 124.9 | 5.15, t (7.0) |

| 12 | 131.4 | - |

| 13 | 39.7 | 2.05, m |

| 14 | 27.9 | 1.60, m |

| 15 | 173.0 | - |

| 16 | 133.0 | 6.00, s |

| 17 | 143.0 | - |

| 18 | 70.0 | 4.80, s |

| 19 | 16.0 | 1.60, s |

| 20 | 28.1 | 0.85, s |

| 21 | 21.4 | 0.90, s |

| 22 | 15.6 | 0.80, d (7.0) |

| 23 | 17.6 | 1.68, s |

| 24 | 174.2 | - |

| 25 | 98.3 | 6.05, s |

Data sourced from Randazzo et al., 1998. acs.org

Stereochemical Assignment Approaches

The determination of the relative and absolute stereochemistry of complex molecules like the petrosaspongiolides is a critical aspect of their structural elucidation. For the series of petrosaspongiolides M-R, stereochemical assignments were primarily achieved through the analysis of Nuclear Overhauser Effect (NOE) data from ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. acs.org These experiments allow for the determination of the spatial proximity of protons in the molecule.

In the case of related compounds within the same study, such as Petrosaspongiolide N and Q, specific ROESY correlations were key to establishing the stereochemistry of newly introduced functional groups. acs.org For instance, a ROESY correlation between the protons of an acetoxymethyl group at C-21 and the angular methyl group at C-22 confirmed the stereospecific oxidation of the β-methyl group at C-4. acs.org

While a detailed, step-by-step stereochemical assignment for this compound is not explicitly laid out in the seminal paper, its stereochemistry was inferred from the comprehensive analysis of its NMR data in conjunction with the data for the other co-isolated petrosaspongiolides and by applying biosynthetic considerations common to sesterterpenes. acs.org The consistent stereochemical framework across the series of isolated compounds provides strong evidence for the assigned stereostructure of this compound.

Biosynthetic Investigations

Proposed Biosynthetic Pathways and Precursors

The biosynthesis of all terpenoids, including sesterterpenoids, originates from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are typically generated through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The construction of the C25 backbone of sesterterpenoids proceeds through the sequential condensation of IPP units with DMAPP. This chain elongation is catalyzed by prenyltransferase enzymes. Specifically, the formation of the linear precursor for sesterterpenoids, geranylfarnesyl pyrophosphate (GFPP), involves the addition of one molecule of DMAPP and four molecules of IPP.

Table 1: Key Precursors in Petrosaspongiolide P Biosynthesis

| Precursor | Abbreviation | Carbon Atoms | Role |

| Isopentenyl Pyrophosphate | IPP | 5 | Isoprenoid building block |

| Dimethylallyl Pyrophosphate | DMAPP | 5 | Initiator of isoprenoid chain |

| Geranylfarnesyl Pyrophosphate | GFPP | 25 | Linear precursor for sesterterpenoid cyclization |

The crucial step in the biosynthesis of this compound is the cyclization of the linear precursor, GFPP. This transformation is orchestrated by a class of enzymes known as sesterterpene synthases (StTSs). These enzymes catalyze a cascade of reactions, initiating with the ionization of the pyrophosphate group from GFPP to generate a carbocation. This reactive intermediate then undergoes a series of intramolecular cyclizations and rearrangements to form the characteristic polycyclic skeleton of the specific sesterterpenoid.

For this compound, which possesses a cheilanthane skeleton, the proposed cyclization of GFPP would likely proceed through a series of proton-initiated cyclizations and hydride shifts to form the fused ring system. Subsequent enzymatic oxidation would then be required to install the lactone functionality and other oxygen-containing groups present in the final structure of this compound. While the precise sequence of these events is yet to be experimentally verified, this proposed pathway provides a logical framework for understanding the biogenesis of this complex marine natural product.

Enzymatic Mechanisms in Natural Product Biogenesis

The biosynthesis of sesterterpenoids is a testament to the remarkable catalytic power and specificity of enzymes, particularly terpene cyclases (terpene synthases). The cyclization of the linear and flexible GFPP molecule into a rigid, polycyclic structure with defined stereochemistry is a highly controlled process that occurs within the active site of the sesterterpene synthase.

This initial carbocation then triggers a cascade of intramolecular electrophilic additions, where the electron-rich double bonds of the isoprenoid chain attack the carbocationic centers. This leads to the sequential formation of carbon-carbon bonds and the construction of the ring system. The regioselectivity and stereoselectivity of these cyclization reactions are strictly controlled by the enzyme's three-dimensional structure, which acts as a template to guide the folding of the GFPP chain and the trajectory of the cyclization cascade.

Following the initial cyclization events, the resulting carbocationic intermediates can undergo further rearrangements, such as hydride shifts and methyl migrations (Wagner-Meerwein shifts), to generate more stable carbocations and to introduce additional structural complexity. The cyclization cascade is terminated by the quenching of the final carbocation, typically through deprotonation to form a double bond or by the addition of a water molecule to introduce a hydroxyl group.

In the case of this compound, after the formation of the cheilanthane carbon skeleton, further enzymatic modifications are necessary. These post-cyclization modifications, often referred to as tailoring reactions, are catalyzed by other enzymes such as cytochrome P450 monooxygenases and dehydrogenases. These enzymes are responsible for introducing the various functional groups, including hydroxyl groups and the characteristic lactone ring, that contribute to the biological activity of this compound.

Chemoenzymatic Approaches for Production and Modification

The intricate structures and potent biological activities of sesterterpenoids like this compound make them attractive targets for chemical synthesis. However, their complexity often poses significant challenges to traditional organic synthesis. Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic reactions, offers a promising alternative for the production and modification of these valuable natural products.

This approach leverages the high selectivity and efficiency of enzymes for key transformations, while employing chemical methods for steps that are not readily achieved through biocatalysis. For the synthesis of this compound, a chemoenzymatic strategy could involve the enzymatic synthesis of a key polycyclic intermediate from a simpler, chemically synthesized precursor. For instance, a sesterterpene synthase could be used to catalyze the complex cyclization of a GFPP analog, which could be prepared through chemical synthesis.

Furthermore, enzymes can be employed for the late-stage functionalization of the sesterterpenoid scaffold. This is particularly advantageous for introducing oxygen-containing functional groups with high regio- and stereoselectivity, which can be difficult to achieve using conventional chemical methods. For example, cytochrome P450 monooxygenases could be used to introduce hydroxyl groups at specific positions on the cheilanthane skeleton, which could then be chemically converted to the lactone moiety of this compound.

The potential of chemoenzymatic approaches also extends to the generation of novel analogs of this compound. By using engineered enzymes with altered substrate specificity or catalytic activity, it may be possible to produce derivatives with modified ring systems or functional group patterns. These novel compounds could exhibit improved biological activities or novel pharmacological profiles. While the application of chemoenzymatic methods to the synthesis of this compound is still in its early stages of exploration, this strategy holds significant promise for providing sustainable access to this and other complex marine natural products.

Biological Activities and Mechanistic Studies Pre Clinical Focus

Anti-inflammatory Properties

Petrosaspongiolides, as a class, exhibit significant anti-inflammatory properties ontosight.airesearchgate.netbioinformation.netcapes.gov.br. These effects are primarily attributed to their ability to modulate inflammatory pathways by inhibiting PLA2 enzymes. While specific in vivo anti-inflammatory data for Petrosaspongiolide P is less detailed than for Petrosaspongiolide M, the shared mechanism suggests a similar potential. Petrosaspongiolide M, for instance, has demonstrated efficacy in reducing inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 in animal models of acute and chronic inflammation capes.gov.brnih.govpsu.edu.

Phospholipase A2 (PLA2) Inhibition

This compound is recognized as a potent inhibitor of Phospholipase A2 (PLA2) enzymes acs.orgnih.govvliz.be. PLA2 enzymes are critical in the hydrolysis of phospholipids, releasing fatty acids like arachidonic acid, which are precursors to pro-inflammatory eicosanoids nih.govsigmaaldrich.com. By inhibiting PLA2, this compound can disrupt these inflammatory cascades.

While direct kinetic data for this compound is limited, its close relative, Petrosaspongiolide M, exhibits potent inhibition against various PLA2 preparations. Petrosaspongiolide M has shown IC50 values of 1.6 µM against human synovial PLA2 and 0.6 µM against bee venom PLA2 acs.orgnih.gov. These values indicate a high degree of potency. A derivative, 21-hydroxythis compound, has been reported to inhibit human synovial PLA2 with an IC50 value of 5.8 µM acs.org. Based on shared mechanisms, this compound is expected to display comparable inhibitory potency.

Table 1: PLA2 Inhibition Potency of Petrosaspongiolide M (Representative of the Family)

| Enzyme | IC50 (µM) | Citation(s) |

| Human synovial PLA2 | 1.6 | acs.orgnih.gov |

| Bee venom PLA2 | 0.6 | acs.orgnih.gov |

The Petrosaspongiolide family, including P, demonstrates notable selectivity in its PLA2 inhibition. They are particularly effective against secretory PLA2 (sPLA2) enzymes, showing potent activity against Groups II and III, while exhibiting significantly lower or no activity against Group I enzymes (e.g., Naja naja, porcine pancreatic PLA2) acs.orgnih.govcapes.gov.br. Furthermore, these compounds are selective for sPLA2 over cytosolic PLA2 (cPLA2) capes.gov.brnih.govpsu.edu. Specifically, this compound (compound 3) has been noted for its selectivity, inhibiting human synovial PLA2 to a greater extent than bee venom PLA2 acs.org.

Table 2: Selectivity Profile of Petrosaspongiolides (General)

| Enzyme Type | Activity | Citation(s) |

| Secretory PLA2 (Groups II, III) | Potent Inhibition | acs.orgnih.govbioinformation.netcapes.gov.brnih.gov |

| Secretory PLA2 (Group I) | Low/No Activity | acs.orgnih.govcapes.gov.br |

| Cytosolic PLA2 | Low/No Activity | capes.gov.brnih.govpsu.edu |

Table 3: Selectivity of this compound (Compound 3)

| Enzyme | Selectivity Profile | Citation(s) |

| Human synovial PLA2 vs. Bee venom PLA2 | More selective for human synovial PLA2 | acs.org |

Research indicates that this compound inhibits PLA2 through mechanisms shared with Petrosaspongiolide M, involving both non-covalent and covalent interactions vliz.be. The precise balance and interplay between these interaction types are subjects of ongoing investigation researchgate.netunina.it.

A key structural feature responsible for the inhibitory activity of Petrosaspongiolides is the γ-hydroxybutenolide moiety smolecule.comnih.govpitt.edunih.gov. This moiety acts as the pharmacophore, engaging with the PLA2 enzyme's active site. Upon interaction, the masked aldehyde function within the γ-hydroxybutenolide ring undergoes a nucleophilic attack by amino groups, particularly lysine (B10760008) residues, on the PLA2 enzyme. This reaction leads to the formation of a Schiff base, resulting in a covalent adduct and irreversible enzyme inhibition pitt.edunih.gov. For Petrosaspongiolide M, the N-terminal amino group (Ile-1 residue) of PLA2 has been identified as a primary covalent binding site, with Lys-85 serving as a secondary site in some instances nih.gov. It is understood that this compound utilizes a similar mechanism vliz.be.

The stereochemistry of natural products can significantly influence their binding affinity and biological activity bioinformation.net. While specific studies detailing the impact of stereochemistry on this compound's interaction with PLA2 are limited in the provided literature, the compound's structure exhibits complexity, including the presence of interconverting species acs.org. Related compounds and derivatives have also been studied with consideration for their stereochemistry researchgate.net. The precise role of stereochemistry in modulating this compound's binding characteristics and inhibitory potency warrants further investigation.

Compound Names:

this compound

Petrosaspongiolide M (PM)

21-hydroxythis compound

Human synovial PLA2

Bee venom PLA2

Secretory Phospholipase A2 (sPLA2)

Cytosolic Phospholipase A2 (cPLA2)

Group II secretory PLA2

Group III secretory PLA2

Group I secretory PLA2

Modulation of Downstream Inflammatory Mediators (e.g., Eicosanoids)

This compound and related sesterterpenoids exert anti-inflammatory effects primarily through the inhibition of Phospholipase A2 (PLA2) rsc.orgvdoc.pubnih.govresearchgate.netrsc.org. PLA2 is a critical enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from cell membranes. Arachidonic acid is a precursor to various pro-inflammatory mediators, including eicosanoids like prostaglandins (B1171923) and leukotrienes rsc.orgrsc.org. By inhibiting PLA2, this compound can disrupt the production of these downstream inflammatory mediators. The mechanism of inhibition often involves the γ-hydroxybutenolide ring present in these compounds, which is capable of covalently binding to the N-terminus of PLA2, thereby inactivating the enzyme rsc.orgrsc.org.

In Vitro Anti-inflammatory Models

In vitro studies have demonstrated the capacity of this compound to inhibit PLA2 activity. Specifically, this compound has shown selective inhibition of human synovial PLA2 with an IC50 value of 3.8 μM vdoc.pubnih.gov. It also exhibited inhibition of bee venom PLA2, with 37.9% inhibition observed at a concentration of 10 μM vdoc.pubnih.gov. These findings highlight its potential as a modulator of inflammatory pathways at the cellular level.

In Vivo Anti-inflammatory Efficacy in Animal Models

While direct in vivo anti-inflammatory data for this compound itself is limited in the provided literature, studies on closely related compounds offer insights. A 21-hydroxy derivative of this compound demonstrated topical anti-inflammatory activity in mouse ear edema models, with an ID50 of 172 μ g/ear , comparable to the standard drug indomethacin (B1671933) vdoc.pub. This derivative also acted as a potent inhibitor of human recombinant synovial PLA2 (IC50 = 0.5 μM) vdoc.pub. Furthermore, Petrosaspongiolide M, another related sesterterpenoid, was found to reduce levels of pro-inflammatory mediators such as PGE2, TNFα, and LTB4 in a dose-dependent manner and modulate the expression of COX-2 and iNOS by interfering with NF-κB signaling vdoc.pub.

Anticancer and Cytotoxic Activities

Sesterterpenoids, including those from the Petrosaspongiolide family, have been investigated for their cytotoxic effects against various cancer cell lines vdoc.pubresearchgate.netnih.gov. While specific IC50 values for this compound against a broad panel of cancer cell lines are not detailed in the provided snippets, related compounds have shown significant activity. For instance, Petrosaspongiolides A-J exhibited cytotoxicity against the human bronchopulmonary non-small-cell-lung carcinoma cell line (NSCLC-N6) with IC50 values ranging from 0.5 to 14.8 μg/mL vdoc.pub. Other related compounds have demonstrated cytotoxic activities against human cancer cell lines with IC50 values between 2 to 10 μM researchgate.net. Studies also indicate that modifications to the structure, such as deacetylation at C24 in this compound (designated as compound 31 in one study), resulted in weakened bioactivity, suggesting that this compound itself possesses some level of activity that can be modulated by structural changes researchgate.netmdpi.com.

Inhibition of Cancer Cell Proliferation

The Ubiquitin-Proteasome Pathway (UPP) plays a crucial role in regulating cellular processes, including protein synthesis, cell proliferation, and cell death researchgate.netmdpi.com. Cancer cells often exhibit aberrant protein production that promotes proliferation and survival, making UPP inhibition a promising anticancer strategy researchgate.netmdpi.com. While direct data on this compound's effect on cancer cell proliferation is not explicitly detailed, the broader class of sesterterpenoids is explored for such activities. For example, fractions from Spongia officinalis have shown antiproliferative effects in a dose-dependent manner researchgate.net.

Induction of Apoptosis and Cell Cycle Modulation

Proteasome inhibition is known to induce apoptosis and modulate the cell cycle in cancer cells researchgate.netmdpi.com. Studies on derivatives of this compound have shown that these compounds can induce apoptosis and cell cycle arrest. For instance, a 21-hydroxy derivative of this compound was found to induce apoptosis in HL-60 cells and cell cycle arrest in the G2/M phase, likely through the upregulation of p21, which is linked to proteasome inhibitory effects vdoc.pub. Proteasome inhibition can prevent the degradation of key regulatory proteins such as p53 and p27, which are involved in cell cycle control and apoptosis researchgate.netmdpi.com.

Proteasome Inhibition Mechanisms

The proteasome is a central cellular machinery responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy researchgate.netmdpi.com. Marine natural products, including sesterterpenoids, are recognized for their ability to target the UPP researchgate.netmdpi.com. While direct evidence of this compound’s specific proteasome inhibitory IC50 values is not provided, its role in structure-activity relationship studies for proteasome inhibition is implied by findings that modifications, such as deacetylation at C24, lead to reduced bioactivity researchgate.netmdpi.com. The mechanism of proteasome inhibition by these compounds can lead to the accumulation of regulatory proteins, ultimately shifting the cellular balance towards apoptosis and cell cycle arrest, thereby inhibiting cancer cell growth researchgate.netmdpi.com.

Compound Name Table:

| Compound Name | Description |

| This compound | A sesterterpenoid isolated from marine sponges. |

| Petrosaspongiolide M | A related sesterterpenoid. |

| Petrosaspongiolides A-J | A series of sesterterpenoids. |

| 21-hydroxy-petrosaspongiolide P | A derivative of this compound. |

| Manoalide (MC-13) | A well-known sesterterpenoid with anti-inflammatory activity. |

| Cacospongionolide B | A sesterterpenoid with anti-inflammatory properties. |

| Bistramide B | A related compound studied for cell cycle effects. |

Data Tables:

Table 1: In Vitro Phospholipase A2 (PLA2) Inhibition by this compound and Related Compounds

| Compound Name | Target PLA2 | IC50 (μM) / % Inhibition (at 10 μM) | Reference |

| This compound (147) | Human Synovial PLA2 | 3.8 μM | vdoc.pubnih.gov |

| This compound (147) | Bee Venom PLA2 | 37.9% inhibition | vdoc.pubnih.gov |

| 21-hydroxy-petrosaspongiolide P | Human Synovial PLA2 | 0.5 μM | vdoc.pub |

| Petrosaspongiolide M (145) | Human Synovial PLA2 | 1.6 μM | vdoc.pubresearchgate.net |

| Petrosaspongiolide M (145) | Bee Venom PLA2 | 0.6 μM | vdoc.pubresearchgate.net |

| Manoalide (MC-13) | Human sPLA2 | 1.7 μM | rsc.orgrsc.org |

| Manoalide (MC-13) | cPLA2 | 10 μM | rsc.orgrsc.org |

| Manoalide (MC-13) | Snake Venom sPLA2 | 0.03 μM | rsc.orgrsc.org |

Target Identification and Specificity (e.g., 20S proteasome subunits)

This compound is understood to be a derivative of Petrosaspongiolide M, which has been identified as a proteasome inhibitor researchgate.netmdpi.comresearchgate.net. The ubiquitin-proteasome pathway (UPP) is a fundamental cellular mechanism responsible for protein degradation, playing a critical role in maintaining cellular homeostasis researchgate.netmdpi.comresearchgate.net. Inhibition of the proteasome has emerged as a significant strategy in cancer therapy, aiming to disrupt the balance of protein synthesis and degradation in cancer cells, thereby promoting cell death researchgate.netmdpi.comresearchgate.net. While specific studies detailing this compound's direct interaction with individual proteasome subunits are limited in the provided literature, its classification as a congener of Petrosaspongiolide M, which targets the proteasome, strongly suggests that P also interacts with this cellular machinery researchgate.netmdpi.comresearchgate.net. The "weakened bioactivity" of this compound is attributed to structural modifications, such as deacetylation at the C24 position, compared to its precursor, Petrosaspongiolide M researchgate.netmdpi.comresearchgate.net. This implies a similar, but less potent, interaction with the proteasome.

Molecular Interactions with Proteasome Active Sites

Petrosaspongiolide M has been characterized for its molecular interactions with the proteasome. Studies suggest that it can reach the inner core of the immunoproteasome and engage with its active sites researchgate.netmdpi.com. These interactions are thought to involve hydrophobic interactions and the shielding of critical bonds within the proteasome's binding pocket researchgate.net. Furthermore, Petrosaspongiolide M has been observed to covalently react with specific lysine residues at the proteasome's interface mdpi.com. As this compound is a derivative with reduced bioactivity, it is inferred that its molecular interactions with the proteasome active sites are consequently attenuated. The structural changes, particularly the deacetylation at C24, are responsible for this modulation of interaction strength and specificity researchgate.netmdpi.comresearchgate.net.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Research indicates that Petrosaspongiolide M and its natural congeners, including this compound, exhibit varying degrees of in vitro cytotoxicity against cancer cell lines mdpi.comresearchgate.net. Petrosaspongiolide M has been shown to induce apoptosis in HeLa cells, positioning it as a promising lead compound mdpi.com. However, natural congeners of Petrosaspongiolide M, such as this compound, have demonstrated a consistent decrease in bioactivity compared to the parent compound mdpi.comresearchgate.net. This suggests that while this compound likely possesses some level of cytotoxic effect, it is less potent than Petrosaspongiolide M. Specific quantitative data, such as IC50 values for this compound against various cancer cell lines, were not detailed in the provided search results.

| Cancer Cell Line | IC50 Value (µM) | Reference |

| HeLa | Not specified | mdpi.comresearchgate.net |

| Other Cancer Lines | Not specified | mdpi.comresearchgate.net |

Note: The provided literature indicates that this compound exhibits weakened bioactivity compared to Petrosaspongiolide M, which has shown cytotoxic effects and induced apoptosis in HeLa cells. Specific quantitative IC50 values for this compound were not found.

In Vivo Antitumor Efficacy in Pre-clinical Disease Models

While the broader class of sesterterpenoids, including related compounds like Petrosaspongiolide A, has demonstrated in vivo antitumor activity in preclinical models mdpi.com, and other sesterterpenes have been investigated for their anticancer potential nih.govulb.ac.beontosight.ai, specific data regarding the in vivo antitumor efficacy of this compound in preclinical disease models is not available in the reviewed literature. The general understanding is that this compound possesses modulated bioactivity due to structural differences from Petrosaspongiolide M, suggesting that any in vivo effects would likely be less pronounced.

Other Reported Biological Activities and Preliminary Investigations

Antimicrobial Properties

The family of petrosaspongiolides has been explored for a range of biological activities, including potential antimicrobial properties nih.govvliz.be. However, the specific antimicrobial spectrum or potency of this compound against bacterial or fungal pathogens has not been detailed in the provided search results. While related marine natural products and other sesterterpenoids have shown antimicrobial effects nih.govmdpi.com, direct evidence for this compound's activity in this area is lacking.

Modulation of Ubiquitin-Proteasome Pathway (UPP)

This compound is recognized as a derivative of Petrosaspongiolide M, a compound known to modulate the Ubiquitin-Proteasome Pathway (UPP) through proteasome inhibition researchgate.netmdpi.comresearchgate.netresearchgate.net. Petrosaspongiolide M has been observed to lead to the accumulation of polyubiquitinated proteins within cells, a direct consequence of proteasome inhibition mdpi.com. As this compound is characterized by structural modifications (deacetylation at C24) that result in weakened bioactivity, it is understood to retain some capacity to modulate the UPP, albeit to a lesser extent than Petrosaspongiolide M researchgate.netmdpi.comresearchgate.net. This suggests that P may also interfere with the UPP, potentially impacting protein degradation pathways, but with reduced efficacy.

Structure Activity Relationships Sar

Correlating Structural Motifs with Biological Potency

The biological potency of Petrosaspongiolide P and its related compounds is strongly linked to specific structural features, particularly their ability to inhibit phospholipase A2 (PLA2) enzymes and exert cytotoxic effects.

PLA2 Inhibition: A key structural motif responsible for the potent PLA2 inhibitory activity observed in many petrosaspongiolides, including Petrosaspongiolide M and derivatives of this compound, is the γ-hydroxybutenolide moiety pitt.edumdpi.com. This moiety is known to covalently bind to specific lysine (B10760008) residues within the active site of PLA2 enzymes, such as Lys67 in human group IIA secretory PLA2 (sPLA2-IIA), thereby leading to irreversible inhibition pitt.edunih.gov. For instance, 21-hydroxythis compound (referred to as compound 4 in one study) demonstrated significant inhibition of human synovial PLA2 with an IC50 value of 5.8 µM, exhibiting higher selectivity than the reference inhibitor manoalide (B158911) researchgate.net. Petrosaspongiolide M, another related compound, also shows potent PLA2 inhibition, with reported IC50 values of 1.6 µM against human synovial PLA2 and 0.6 µM against bee venom PLA2, outperforming manoalide in both cases mdpi.com.

Cytotoxicity: Beyond PLA2 inhibition, certain petrosaspongiolides also exhibit cytotoxic activity against cancer cell lines. Petrosaspongiolide L, for example, has been reported to be cytotoxic towards human bronchopulmonary non-small-cell-lung-carcinoma (NSCLC-N6) with an IC50 of 5.7 µg/mL pitt.edu. Other petrosaspongiolides, such as C and K, have displayed high potency as PLA2 inhibitors (IC50 values of 1.0 µM and 3.5 µM, respectively), while Petrosaspongiolides A and B showed weaker activity and lower cytotoxicity (IC50 values of 28 µM and 32.2 µM, respectively) mdpi.com.

Impact of Modifications: Minor structural modifications can significantly alter bioactivity. For example, deacetylation at the C24 position of this compound has been associated with weakened bioactivity, suggesting that the presence of an acetyl group or the hydroxyl it protects at this position is important for optimal activity researchgate.net.

Table 1: Phospholipase A2 (PLA2) Inhibition Potency

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

| 21-hydroxythis compound | Human Synovial PLA2 | 5.8 | researchgate.net |

| Petrosaspongiolide M | Human Synovial PLA2 | 1.6 | mdpi.com |

| Petrosaspongiolide M | Bee Venom PLA2 | 0.6 | mdpi.com |

| Manoalide | Human Synovial PLA2 | 3.9 | mdpi.com |

| Manoalide | Bee Venom PLA2 | 7.5 | mdpi.com |

| Petrosaspongiolide C | Human Synovial PLA2 | 1.0 | mdpi.com |

| Petrosaspongiolide K | Human Synovial PLA2 | 3.5 | mdpi.com |

Table 2: Cytotoxicity Potency

| Compound Name | Cell Line Tested | IC50 | Reference |

| Petrosaspongiolide L | NSCLC-N6 (Human Lung) | 5.7 µg/mL | pitt.edu |

| Petrosaspongiolide A | Not specified | 28 µM | mdpi.com |

| Petrosaspongiolide B | Not specified | 32.2 µM | mdpi.com |

Importance of Key Functional Groups for Activity

Specific functional groups within the this compound structure play critical roles in mediating its biological activities.

γ-Hydroxybutenolide Moiety: This is arguably the most critical functional group for PLA2 inhibition. Its ability to undergo ring-opening and form a covalent bond with lysine residues in the enzyme's active site is fundamental to its mechanism of action pitt.edunih.gov.

Hydroxyl Groups: The presence of hydroxyl groups can influence polarity and hydrogen bonding capabilities. For instance, the hydroxyl group at the C21 position in 21-hydroxythis compound is noted to contribute to its biological activity researchgate.net. Furthermore, the C24 position's activity is sensitive to substitution; deacetylation at C24 in this compound leads to reduced bioactivity, implying the importance of the oxygenated function at this site researchgate.net.

Pyridine (B92270) Ring: In Petrosaspongiolide L, the presence of a tetracyclic pyridine ring structure is noted to be similar to biologically active Spongidines and is associated with cytotoxic effects pitt.edu.

Potential Therapeutic Applications and Research Outlook Pre Clinical Perspective

Development as Lead Compounds for Drug Discovery

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the desired target better. mdpi.comup.ac.za Petrosaspongiolide P exemplifies such a compound, primarily due to its potent and selective inhibitory activity against the enzyme phospholipase A2 (PLA2). nih.gov

PLA2s are enzymes that play a crucial role in the inflammatory process by releasing arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov The inhibition of PLA2 is, therefore, a key target for the development of new anti-inflammatory drugs.

Initial studies of this compound, identified as compound 3 in the original research, revealed its ability to irreversibly inhibit different preparations of PLA2, with IC50 values in the micromolar range. nih.gov Notably, it demonstrated a compelling profile of selectivity. It was found to be more selective in inhibiting human synovial PLA2 (a key enzyme in joint inflammation) compared to bee venom PLA2. Furthermore, it showed significantly lower or no activity against PLA2 enzymes from porcine pancreas and the venom of the cobra Naja naja. nih.gov This selectivity is a highly desirable property for a lead compound as it suggests a lower likelihood of off-target effects and associated toxicities. mdpi.comyoutube.com

| Enzyme Source | IC50 (µM) | Reference |

|---|---|---|

| Human Synovial PLA2 | 4.7 | nih.gov |

| Bee Venom PLA2 | 15.0 | nih.gov |

| Porcine Pancreas PLA2 | > 40 | nih.gov |

| Naja naja Venom PLA2 | > 40 | nih.gov |

This potent and selective anti-inflammatory profile makes this compound a valuable scaffold for the development of novel therapeutics for inflammatory disorders, such as rheumatoid arthritis.

Strategies for Enhancing Efficacy and Selectivity in Pre-clinical Models

While this compound shows promise, its natural form may not be optimal for therapeutic use. Several strategies can be employed in pre-clinical settings to enhance its efficacy and selectivity.

Medicinal Chemistry Approaches : The synthesis of analogues, or structurally similar compounds, is a cornerstone of drug development. By systematically modifying the chemical structure of this compound, chemists can explore structure-activity relationships (SAR) to identify which parts of the molecule are crucial for its activity and which can be altered to improve properties like target binding affinity, potency, and metabolic stability.

Formulation and Drug Delivery : Natural products can sometimes face challenges with poor solubility or stability. mdpi.com Advanced drug delivery systems, such as encapsulation in liposomes or nanoparticles, can be explored to improve the bioavailability of this compound, ensuring it reaches its target in the body more effectively and potentially reducing the required dose.

Combination Therapies : Investigating the use of this compound in combination with existing anti-inflammatory drugs could reveal synergistic effects. explorationpub.com This approach might allow for lower doses of each compound, potentially reducing side effects while achieving a greater therapeutic outcome.

Research Challenges and Future Directions

The journey from a promising natural product to a clinical drug is fraught with challenges. The future development of this compound will depend on addressing several key areas.

A major hurdle for many marine natural products is the limited supply from their natural source, which is often referred to as the "supply problem." Relying on harvesting the Petrosaspongia nigra sponge is not sustainable for large-scale studies and development. Therefore, a critical future direction is the development of a total chemical synthesis for this compound. A scalable synthesis would not only provide a reliable supply of the compound for extensive pre-clinical testing but also facilitate the creation of diverse analogues for SAR studies. nih.govrsc.org

The current understanding of this compound's biological activity is largely centered on PLA2 inhibition. nih.gov However, it is common for natural products to interact with multiple biological targets. researchgate.net Future research should employ broad screening approaches, such as chemical proteomics and high-throughput screening, to identify other potential molecular targets and signaling pathways modulated by this compound. youtube.com For instance, the related compound Petrosaspongiolide M has been found to inhibit the immunoproteasome and impair autophagy, suggesting that this compound might also possess other bioactivities beyond inflammation that are yet to be discovered. nih.gov A broader understanding of its mechanism of action could expand its potential therapeutic applications. mdpi.commdpi.com

To fully understand the therapeutic potential of this compound, it is essential to move beyond simple enzyme assays and utilize more complex and disease-relevant models. nih.govpor-journal.com

In Vitro Models : Future studies should use cell-based assays that model inflammatory diseases. For example, using human synoviocytes or chondrocytes could provide insight into the compound's effects in the context of arthritis. nih.gov

Building on a successful synthetic route, a focused medicinal chemistry program will be crucial. The goal is to design and synthesize analogues of this compound with improved drug-like properties. up.ac.za This involves creating a library of related compounds and testing them to find those with enhanced potency (effective at lower concentrations) and greater specificity for the desired target (e.g., human synovial PLA2) over other enzymes. nih.gov This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound into a viable drug candidate.

Q & A

Q. Table 1: Key Frameworks for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.